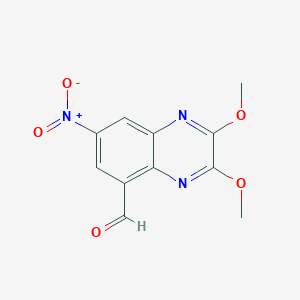

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde

描述

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde is a polyfunctional quinoxaline derivative characterized by:

- Methoxy groups at positions 2 and 3 (electron-donating substituents).

- Nitro group at position 7 (electron-withdrawing).

- Carbaldehyde at position 5 (reactive carbonyl group).

This compound’s structure enables diverse reactivity, particularly in nucleophilic additions (via the aldehyde) and electrophilic substitutions (via the nitro group).

属性

IUPAC Name |

2,3-dimethoxy-7-nitroquinoxaline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-18-10-11(19-2)13-9-6(5-15)3-7(14(16)17)4-8(9)12-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBFQZDTPCNMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC(=CC(=C2N=C1OC)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230998 | |

| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188699-42-5 | |

| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188699-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde typically involves the following steps:

Methoxylation: The substitution of hydrogen atoms with methoxy groups at the 2 and 3 positions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3-dimethoxy-7-aminoquinoxaline-5-carbaldehyde .

科学研究应用

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and carbaldehyde groups can also participate in various biochemical reactions, affecting cellular pathways and processes .

相似化合物的比较

Substituent Effects on Physicochemical Properties

Key structural analogs and their differences are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The dimethoxy groups in the target compound enhance solubility in polar solvents compared to halogenated analogs, which exhibit higher lipophilicity .

- Reactivity : The carbaldehyde at position 5 distinguishes the target compound from amide derivatives (e.g., ), enabling nucleophilic additions rather than hydrogen-bond-driven interactions .

Functional and Application Differences

- Pharmacological Potential: Amide derivatives () show promise as antimicrobials due to nitroheterocyclic motifs, whereas the target compound’s aldehyde group positions it as a synthetic intermediate rather than a direct therapeutic agent .

- Material Science : The dimethoxy and aldehyde groups make the compound suitable for designing metal-organic frameworks (MOFs) or photoactive materials, unlike halogenated analogs used primarily in small-molecule drug synthesis .

生物活性

2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 208.18 g/mol

The compound features a quinoxaline backbone with methoxy and nitro substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an antagonist of ionotropic glutamate receptors, particularly the AMPA receptor. This action influences synaptic transmission and neuroplasticity, making it a candidate for neuroprotective therapies .

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective effects by modulating excitatory neurotransmission. It has been demonstrated to reduce excitotoxicity in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation suggests further investigation into its potential as an anticancer agent.

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Study 1: Neuroprotective Mechanisms

In a study assessing the neuroprotective effects of this compound on cultured neurons exposed to glutamate-induced toxicity, results indicated a significant reduction in neuronal death compared to control groups. The study concluded that the compound effectively blocked glutamate receptor-mediated excitotoxicity .

Study 2: Anticancer Activity in Cell Lines

A separate investigation into the anticancer effects revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity in human cancer cell lines. The study highlighted the compound's potential for further development as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

常见问题

Q. Optimization Considerations :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust stoichiometry of methoxy groups to prevent side reactions (e.g., demethylation under acidic conditions).

- Stabilize the aldehyde moiety by minimizing exposure to moisture (use anhydrous solvents and inert atmosphere) .

How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a multi-technique approach:

Elemental Analysis : Compare calculated vs. observed C, H, N, O percentages (deviation < 0.3% acceptable) .

Mass Spectrometry (MS) : Confirm molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of NO₂ or CHO groups) .

NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), aldehyde proton (δ 9.8–10.2 ppm), and aromatic protons.

- ¹³C NMR : Verify carbonyl (δ 190–200 ppm) and nitro-group carbons (δ 140–150 ppm).

X-ray Crystallography (if crystals obtainable): Resolve bond angles and torsional strains in the quinoxaline core .

Q. Table 1: Representative Characterization Data

| Technique | Expected Observations | Reference |

|---|---|---|

| Elemental Analysis | C: 52.1%, H: 3.2%, N: 12.1%, O: 32.6% | |

| MS (m/z) | [M⁺] = 303.2 | |

| ¹H NMR (CDCl₃) | δ 10.1 (CHO), 4.0 (OCH₃), 8.2–8.5 (Ar-H) |

What advanced strategies are recommended for studying the electronic effects of nitro and aldehyde substituents in this compound?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and nitro-group electron-withdrawing effects .

- Spectroscopic Probes :

- UV-Vis : Compare λₘₐₓ shifts in polar vs. non-polar solvents to assess solvatochromism.

- IR Spectroscopy : Track carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretching frequencies under varying pH .

- Electrochemical Analysis : Use cyclic voltammetry to quantify redox potentials influenced by substituent electronic effects .

Data Contradiction Tip : If experimental results deviate from computational predictions, re-examine solvent polarity or steric hindrance in the quinoxaline ring .

How should researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

Assay Validation :

- Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) via HPLC to rule out degradation .

- Use positive controls (e.g., known quinoxaline derivatives) to calibrate response thresholds.

Dose-Response Consistency : Replicate experiments across multiple cell lines or enzymatic models (e.g., kinase vs. phosphatase assays).

Mechanistic Probes :

- Perform competitive binding assays or mutagenesis studies to identify target binding sites.

- Correlate activity with substituent electronic profiles (e.g., nitro-group reduction to amine alters activity) .

Q. Example Workflow :

| Step | Action | Purpose |

|---|---|---|

| 1 | Pre-incubate compound in assay buffer | Verify stability over 24 hours |

| 2 | Test in parallel with HEK293 vs. HeLa | Assess cell-type specificity |

| 3 | Co-administer with metabolic inhibitors | Identify off-target interactions |

What precautions are essential for handling this compound in electrophysiological studies?

Methodological Answer:

- Storage : Keep desiccated at –20°C to prevent aldehyde oxidation or hygroscopic degradation .

- Solution Preparation : Use DMSO stocks (≤10 mM) and dilute in aqueous buffers immediately before use to avoid precipitation.

- Safety Protocols :

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (irritation risks) .

- Use fume hoods when weighing powder to avoid inhalation of fine particulates .

Contradiction Note : While GHS data may classify the compound as "no known hazards," always treat nitroaromatics as potential mutagens and handle with caution .

How can researchers leverage X-ray crystallography to resolve conformational ambiguities in this compound?

Methodological Answer:

Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) via vapor diffusion.

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

Refinement :

- Apply SHELXL for anisotropic displacement parameters.

- Validate torsional angles (e.g., methoxy groups at C2/C3) against DFT-optimized geometries .

Q. Table 2: Example Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Bond angle (C-Nitro-C) | 120.2° ± 0.3° | |

| Torsion (OCH₃-C-C-OCH₃) | –179.6° ± 0.2° |

What analytical techniques are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to separate nitro-degradants or unreacted precursors .

- LC-MS/MS : Identify impurities via fragmentation fingerprints (e.g., m/z 275 for demethoxy byproducts).

- ¹H NMR Dilution Tests : Spike samples with internal standards (e.g., TMS) to quantify impurities >0.5% .

Contradiction Resolution : If impurity profiles conflict across techniques, cross-validate with 2D NMR (COSY, HSQC) to assign structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。